molecular formula C14H12N2O3 B14177158 5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one CAS No. 917877-17-9

5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one

Cat. No.: B14177158
CAS No.: 917877-17-9
M. Wt: 256.26 g/mol
InChI Key: JAKAZYRZVIZMDR-UHFFFAOYSA-N
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Description

5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one is a synthetic organic compound that belongs to the phenanthridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group into the phenanthridinone core.

    Methylation: Addition of a methyl group to the phenanthridinone structure.

    Cyclization: Formation of the dihydrophenanthridinone ring system.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone: The parent compound with similar structural features.

    Nitrophenanthridinone: Compounds with nitro groups in different positions.

    Methylphenanthridinone: Compounds with methyl groups in different positions.

Uniqueness

5-Methyl-2-nitro-7,10-dihydrophenanthridin-6(5H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other phenanthridinone derivatives.

Properties

CAS No.

917877-17-9

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

5-methyl-2-nitro-7,10-dihydrophenanthridin-6-one

InChI

InChI=1S/C14H12N2O3/c1-15-13-7-6-9(16(18)19)8-12(13)10-4-2-3-5-11(10)14(15)17/h2-3,6-8H,4-5H2,1H3

InChI Key

JAKAZYRZVIZMDR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C(C1=O)CC=CC3

Origin of Product

United States

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